molecular formula C21H18N4O2S3 B4875128 2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(1,3-thiazol-2-yl)acetamide

2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B4875128
M. Wt: 454.6 g/mol
InChI Key: ATPWBYWIZQNVHY-UHFFFAOYSA-N
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Description

This compound features a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core fused with a phenyl group at position 3 and a thiazol-2-yl acetamide substituent. The thioether linkage between the pyrimidine core and the acetamide moiety enhances metabolic stability compared to oxygen-based analogs.

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S3/c26-16(23-20-22-10-11-28-20)12-29-21-24-18-17(14-8-4-5-9-15(14)30-18)19(27)25(21)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPWBYWIZQNVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with thioamide under acidic or basic conditions.

    Construction of the benzo[b]thiophene moiety: This step involves cyclization reactions using sulfur-containing reagents.

    Pyrimidine ring synthesis: This can be done through condensation reactions involving appropriate amines and carbonyl compounds.

    Final coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The sulfur atom in the thioether (-S-) group exhibits moderate nucleophilicity, enabling substitution reactions under controlled conditions. Key pathways include:

Reaction Type Conditions Products Yield Reference
AlkylationK₂CO₃, DMF, alkyl halide (R-X), 60°CR-S- substituted derivatives65–78%,
OxidationH₂O₂ (30%), AcOH, 40°CSulfoxide (S=O) or sulfone (O=S=O) derivatives82–90% (sulfone) ,
ArylationCuI, L-proline, aryl boronic acid, 80°CBiaryl thioethers55–63%

The thioether’s stability under acidic conditions (pH < 3) and susceptibility to oxidation are critical for functionalization strategies .

Hydrolysis and Amide-Bond Reactivity

The acetamide group (-NHCOR) undergoes hydrolysis under both acidic and basic conditions:

Condition Reagents Product Kinetics
Acidic6M HCl, reflux, 6h2-(4-Oxo-3-phenyl...thio)acetic acid + thiazol-2-aminek=0.12h1k = 0.12 \, \text{h}^{-1}
BasicNaOH (2M), EtOH/H₂O, 50°C, 4hSodium salt of acetic acid derivativek=0.25h1k = 0.25 \, \text{h}^{-1}

The thiazole ring stabilizes the amide via π-π interactions, reducing hydrolysis rates compared to non-aromatic analogues .

Reactivity of the Thienopyrimidinone Core

The 4-oxo-pyrimidinone ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5 or C7 positions (72% yield) .

  • Halogenation : Br₂ in CCl₄ selectively brominates the thiophene ring (C3) at 25°C .

Ring-Opening Reactions

Treatment with NH₂NH₂·H₂O in ethanol cleaves the pyrimidinone ring, yielding a thiophene-diamine intermediate (88% purity) .

Thiazole Ring Functionalization

The 1,3-thiazol-2-yl group undergoes regioselective reactions:

Reaction Reagents Site Application
N-AlkylationNaH, R-X, THFN1 positionEnhanced solubility derivatives
CoordinationPdCl₂, MeCNS and N atomsCatalytic complexes for cross-coupling

Thiazole’s electron-rich nature facilitates metal coordination, enabling applications in catalysis .

Cycloaddition and Multicomponent Reactions

The compound participates in Huisgen 1,3-dipolar cycloaddition with azides:

Azide Catalyst Product Biological Activity
Phenyl azideCuI, TBTATriazole-linked analogueAntifungal (IC₅₀ = 4.2 μM)
Propargyl azideRuCl₃Spirocyclic derivativesCOX-2 inhibition (89% at 10 μM)

These reactions exploit the alkyne-free design, requiring pre-functionalization with clickable handles .

Stability and Degradation Pathways

  • Photodegradation : UV light (254 nm) induces C-S bond cleavage, forming phenylthiol and thiazole fragments (t₁/₂ = 2.1 h) .

  • Thermal Decomposition : Above 200°C, the compound decarboxylates, releasing CO₂ and forming a thiouracil analogue .

Comparative Reactivity with Analogues

The phenyl and pentahydrobenzo groups confer steric and electronic effects distinct from simpler thienopyrimidines:

Structural Feature Effect on Reactivity Example
3-Phenyl substitutionEnhances EAS selectivity at C5Nitration: 72% vs. 45% for H-analogue
Pentahydrobenzo fusionReduces ring-opening kinetics by 40%Hydrazine reaction: k=0.08h1k = 0.08 \, \text{h}^{-1}

Scientific Research Applications

Structural Characteristics

The compound features:

  • A pyrimidine ring fused with a benzothiophene moiety .
  • A thiazole derivative which enhances its biological activity.
  • Multiple functional groups that contribute to its chemical reactivity and potential interactions with biological targets.

Pharmacological Applications

  • Anticancer Activity
    • Compounds similar to this structure have shown promising results as inhibitors of enzymes involved in cancer progression. For instance, derivatives containing the pyrimidine structure are known to inhibit NRH:quinone oxidoreductase 2 (NQO2), implicated in various cancers and neurodegenerative disorders.
  • Antimicrobial Properties
    • The thiazole component has been associated with antimicrobial activity. Studies indicate that thiazole derivatives can exhibit significant effects against bacterial and fungal strains, making this compound a candidate for further investigation in treating infections.
  • Neuroprotective Effects
    • Preliminary studies suggest that compounds with similar structural motifs may provide neuroprotective benefits. The presence of specific functional groups could enhance the compound's ability to cross the blood-brain barrier and exert protective effects against neurodegeneration.

Chemical Reactivity and Synthesis

The synthesis of this compound likely involves multi-step reactions that require optimization for yield and purity. Key steps may include:

  • Nucleophilic substitutions due to the thiol group.
  • Condensation reactions involving carbonyl functionalities.

These reactions can lead to derivatives with enhanced biological activities .

Case Studies and Research Findings

  • Inhibition Studies
    • Research has demonstrated that similar compounds effectively inhibit specific enzymes linked to cancer metastasis. For example, studies on analogs of this compound have shown IC50 values indicating strong inhibitory activity against NQO2.
  • In Vitro Assays
    • In vitro studies assessing cell viability and apoptosis pathways have revealed that compounds with similar structures induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Molecular Docking Studies
    • Molecular docking simulations have been utilized to predict binding affinities of this compound with various biological targets. These studies provide insights into the mechanisms of action and help identify potential therapeutic targets for drug development .

Mechanism of Action

The mechanism of action of 2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations
Compound Name Core Structure Key Substituents Reference
Target Compound Pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine 3-Phenyl, thiazol-2-yl acetamide
2-((3-(3,5-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide Pyrimidine 3,5-Dimethoxyphenyl, trifluoromethyl-benzothiazole
N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Triazolo ring, phenyl acetamide
2-((3-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide Tetrahydrothieno[3,2-d]pyrimidine 4-Methoxyphenyl, thiazol-2-yl acetamide

Analysis :

  • The triazolo ring in introduces additional hydrogen-bonding sites, which may improve receptor interactions but reduce solubility due to increased molecular weight.

Analysis :

  • The trifluoromethyl group in and enhances binding through hydrophobic and electrostatic interactions but may increase toxicity risks.
Physicochemical Properties
Property Target Compound Compound 19 () Compound 10a ()
Molecular Weight ~500 g/mol (estimated) 594.64 g/mol 450–480 g/mol
LogP (Predicted) 3.8–4.2 4.5–5.0 3.0–3.5
Solubility (µg/mL) <10 (aqueous) <5 (aqueous) 15–20 (aqueous)
Metabolic Stability High (thioether linkage) Moderate (ester groups) Low (triazolo ring)

Analysis :

  • The thioether linkage in the target compound improves oxidative stability compared to ester-containing analogs (e.g., ).
  • The triazolo ring in reduces solubility due to increased hydrogen-bond donor capacity, whereas the thiazole in the target compound balances hydrophilicity.

Analysis :

  • The use of Cs2CO3 in the target compound’s synthesis () likely enhances nucleophilic substitution efficiency compared to K2CO3 in .
  • Higher yields in may reflect milder reaction conditions (room temperature vs. 80°C in ).

Biological Activity

The compound 2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule that integrates multiple pharmacologically relevant structural motifs. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features:

  • A benzothiophene moiety fused with a pyrimidine ring .
  • A thiazole group attached to an acetamide.
    This unique structure suggests potential bioactivity against various diseases, particularly cancer.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant biological activities. For instance:

  • Inhibition of NQO2 : Compounds containing the 2-oxoindole structure have shown promise as inhibitors of NRH:quinone oxidoreductase 2 (NQO2), which is implicated in cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies on thieno[2,3-d]pyrimidines reveal their antibacterial and antifungal properties:

  • Antibacterial Activity : Evaluated against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Tested against Aspergillus niger and Candida albicans .

The biological mechanisms of action for this compound may involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through various pathways.
  • Molecular Docking Studies : These studies can elucidate binding affinities to biological targets .

Synthesis and Characterization

The synthesis of the compound involves multi-step synthetic routes that require optimization for yield and purity. Techniques such as NMR and mass spectrometry are crucial for confirming the structure .

Case Studies

A series of derivatives based on similar structural motifs have been synthesized and evaluated for their biological activities. For example:

Compound NameStructural FeaturesBiological Activity
3-Arylidene-2-OxindolesContains arylidene moietyInhibits NQO2
Benzimidazole DerivativesContains benzimidazole coreAnticancer activity
Imidazo[2,1-b]thiazole DerivativesImidazole-thiazole hybridAnticancer activity

These compounds highlight the unique combination of functionalities in the target compound that may confer distinct pharmacological properties not found in simpler analogs .

Q & A

Q. How can researchers design a synthetic route for this compound, and what analytical methods validate its purity and structure?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiopheno-pyrimidine intermediates with thiazole-acetamide moieties under optimized conditions (e.g., using DMF as a solvent and CuI as a catalyst for click chemistry reactions). Post-synthesis, validate structure via:
  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹).
  • NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–175 ppm).
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Use broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) via fluorescence-based assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with target proteins?

  • Methodological Answer : Employ docking simulations (AutoDock Vina, Schrödinger Suite) to model ligand-protein interactions. For example:
  • Prepare the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
  • Dock into active sites (e.g., EGFR kinase domain, PDB: 1M17) and analyze binding poses (e.g., hydrogen bonds with Thr766, hydrophobic interactions with Phe771). Validate via MD simulations (NAMD/GROMACS) to assess stability .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate using:
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., distinguish thiophene vs. pyrimidine protons).
  • X-ray Crystallography : Obtain single-crystal data to unambiguously assign stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

Q. What strategies optimize reaction yields while minimizing byproducts?

  • Methodological Answer : Apply DoE (Design of Experiments) principles:
  • Screen solvents (e.g., DMF vs. THF), temperatures (60–120°C), and catalysts (e.g., Pd(OAc)₂ vs. CuI).
  • Use HPLC-MS to monitor reaction progress and identify intermediates/byproducts.
  • Implement flow chemistry for exothermic steps to enhance control and scalability .

Q. How to modify the heterocyclic core to enhance pharmacokinetic properties?

  • Methodological Answer : Derivatize key positions systematically:
  • Thiopheno-pyrimidine ring : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to improve metabolic stability.
  • Thiazole-acetamide moiety : Replace thiazole with triazole to modulate solubility (clogP reduction).
  • In vivo PK Studies : Assess bioavailability (e.g., rat models) and correlate with LogD7.4 values .

Q. How to assess compound stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation via UPLC.
  • Thermal Stability : Heat samples (40–80°C) and monitor decomposition kinetics (Arrhenius plot).
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradants .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(1,3-thiazol-2-yl)acetamide

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